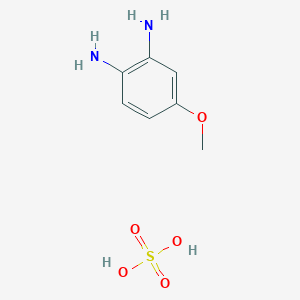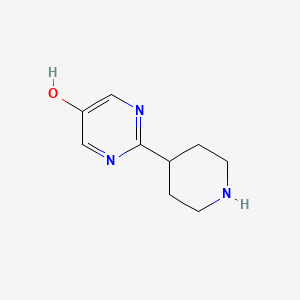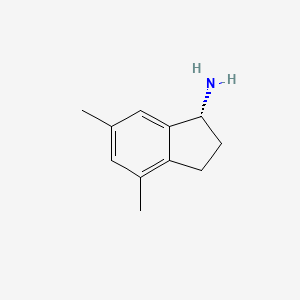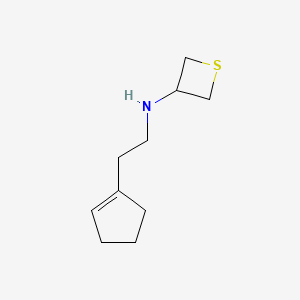
N-(2-(Cyclopent-1-en-1-yl)ethyl)thietan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(Cyclopent-1-en-1-yl)ethyl)thietan-3-amine is a heterocyclic compound characterized by a thietane ring attached to an amine group and a cyclopentene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Cyclopent-1-en-1-yl)ethyl)thietan-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of (cyclopent-1-en-1-yl)aniline with acid chlorides of carboxylic acids, followed by cyclization using gaseous hydrogen chloride or trifluoroacetic acid . The reaction conditions, such as temperature and duration, are optimized to achieve high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
N-(2-(Cyclopent-1-en-1-yl)ethyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a more saturated form.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
N-(2-(Cyclopent-1-en-1-yl)ethyl)thietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
作用機序
The mechanism by which N-(2-(Cyclopent-1-en-1-yl)ethyl)thietan-3-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, making the compound useful for studying cellular processes .
類似化合物との比較
Similar Compounds
N-(2-(Cyclopent-1-en-1-yl)phenyl)arylamides: These compounds share the cyclopentene moiety but differ in the nature of the attached functional groups.
Cyclopenta[b]pyridine derivatives: These compounds have a similar cyclopentene structure but are fused with a pyridine ring.
Uniqueness
N-(2-(Cyclopent-1-en-1-yl)ethyl)thietan-3-amine is unique due to the presence of the thietane ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
特性
分子式 |
C10H17NS |
|---|---|
分子量 |
183.32 g/mol |
IUPAC名 |
N-[2-(cyclopenten-1-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C10H17NS/c1-2-4-9(3-1)5-6-11-10-7-12-8-10/h3,10-11H,1-2,4-8H2 |
InChIキー |
OBJAIZGDKACUJK-UHFFFAOYSA-N |
正規SMILES |
C1CC=C(C1)CCNC2CSC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


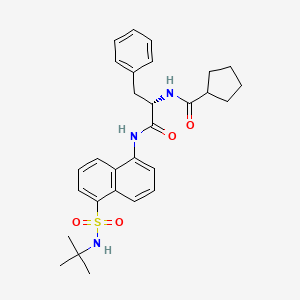
![2-Bromo-8-(3-chloro-5-fluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[5,1-c][1,4]oxazine](/img/structure/B15222787.png)
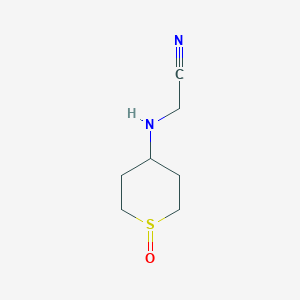
![Benzyl 2-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15222793.png)
![Pyrazolo[1,5-a]pyrazin-3-ylmethanamine hydrochloride](/img/structure/B15222800.png)
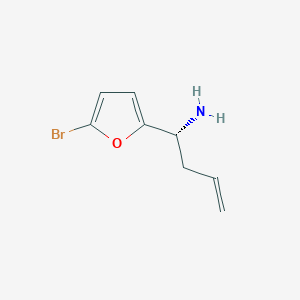
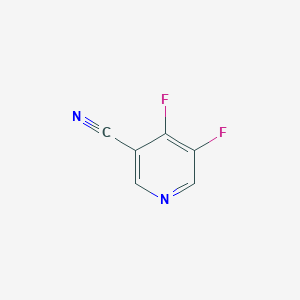
![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15222822.png)
![tert-Butyl 3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B15222829.png)
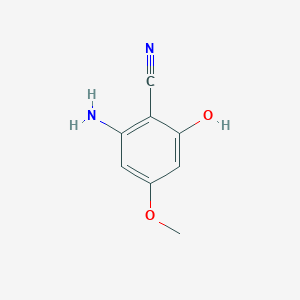
![Methyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15222840.png)
